molecular formula C18H18N6O3S2 B2883018 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1396814-95-1

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2883018
CAS RN: 1396814-95-1
M. Wt: 430.5
InChI Key: IBPJNDFYSHJWIC-UHFFFAOYSA-N
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Description

The compound “N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Drug Discovery and Development

This compound features a pyrrolidine ring , which is a versatile scaffold for creating biologically active compounds . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This compound could be used to develop new drugs with target selectivity, especially considering the stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates.

Synthesis of Aromatic Ketones

The compound’s structure suggests potential use in the synthesis of aromatic ketones through Csp3-H oxidation . Aromatic ketones are important pharmaceutical intermediates, and the pyridin-2-yl-methanone motifs, in particular, are significant. This compound could be involved in copper-catalyzed synthesis processes, contributing to the development of efficient methods for producing these valuable intermediates.

Biological Activity Studies

Given its structural complexity, this compound could be synthesized and evaluated for biological activities against various cell lines . For instance, it could be tested against immortalized rat hepatic stellate cells to determine its efficacy in treating liver-related diseases or conditions.

properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S2/c25-17(15-10-19-24(22-15)12-4-2-1-3-5-12)21-18-20-14-8-9-23(11-16(14)28-18)29(26,27)13-6-7-13/h1-5,10,13H,6-9,11H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPJNDFYSHJWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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